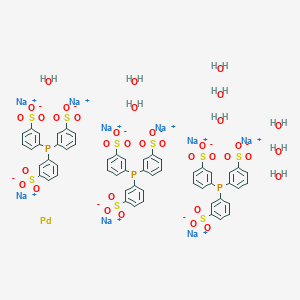

九钠;3-双(3-磺酸苯基)膦基苯磺酸盐;钯;九水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of palladium complexes often involves the combination of palladium with various ligands to form complexes with distinct properties. While the specific synthesis of "Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate" is not directly found, studies on related palladium complexes provide insights. For instance, the palladium-catalyzed synthesis of (hetero)aryl alkyl sulfones showcases the versatility of palladium in forming complexes under mild conditions with a broad scope of reactants, including sulfonates and phosphine ligands (Shavnya, Hesp, Mascitti, & Smith, 2015).

Molecular Structure Analysis

The molecular structure of palladium complexes can be elucidated through techniques like X-ray crystallography. For example, studies on palladium(II) complexes reveal square planar environments around palladium atoms coordinated with sulfur and nitrogen atoms from ligands, indicating the potential structural framework of similar complexes (Kovala‐Demertzi et al., 2002).

Chemical Reactions and Properties

Palladium complexes are renowned for their catalytic abilities, particularly in cross-coupling reactions. The palladium-catalyzed synthesis of sulfones from boronic acids, alkyl halides, and sulfites demonstrates the chemical reactivity of palladium complexes, suggesting that the "Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate" complex may also facilitate similar reactions (Shavnya et al., 2015).

Physical Properties Analysis

The physical properties of palladium complexes, such as solubility, melting points, and crystalline structure, depend on their molecular composition. While specific data for "Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate" is not provided, related palladium complexes exhibit unique crystalline structures and solubility characteristics that can be studied through crystallography and solubility tests (Hambley, Raguse, & Ridley, 1985).

Chemical Properties Analysis

The chemical properties of palladium complexes, such as reactivity, stability, and catalytic activity, are influenced by their ligands and molecular structure. The catalytic activity of palladium in the Suzuki–Miyaura coupling reaction, as demonstrated by bis(triphenylphosphine)palladium(II)phthalimide, highlights the potential applications of palladium complexes in organic synthesis and their chemical behavior (Chaignon et al., 2004).

科学研究应用

合成中的催化应用

钯配合物因其在各种有机反应中的催化性能而被广泛研究。例如,通过开发用于宝石-双(膦酰基)乙烯的新合成方法,钯催化的交叉偶联反应得到了显着增强。通过钯催化的反应获得的这些中间体在进一步的化学转化中显示出多功能性,从而能够创建在材料科学和药物中具有潜在应用的化合物 (井上、冈内和南,2003)。此外,具有膦磺酰胺配体的阳离子钯(II)配合物已证明在催化乙烯低聚反应中具有效率,突出了膦取代基在指导反应途径和选择性中的作用 (张延路等,2014).

水溶性金属-卡宾配合物的发展

对水溶性金属-卡宾配合物的研究导致了具有烷基磺酸盐取代基的两性离子咪唑鎓盐的合成。这些配合物,特别是银和钯的配合物,已被表征并探索了它们在创建配位聚合物方面的潜力。这项研究为开发环境友好的催化过程开辟了新的可能性 (摩尔等,2006).

交叉偶联反应的进展

已经探索了含有磺酸盐官能化的 N-杂环卡宾配体的钯配合物的合成,以提高水中的铃木-宫浦交叉偶联反应的效率。这些配合物表现出显着的催化活性,代表了绿色化学领域的重要一步 (戈多伊等,2011).

环境和分析应用

虽然在文献中没有发现特定化合物“九钠;3-双(3-磺酸苯基)膦基苯磺酸盐;钯;九水合物”的直接环境应用,但已对相关化合物和钯配合物及其环境影响和分析检测进行了研究。例如,对海洋环境中的壬基酚和双(4-氯苯基)-砜的研究突出了含磺酸盐化合物及其衍生物的环境相关性 (贝斯特、西奥巴德和施罗德,2001)。此外,在环境样品中测定钯强调了监测贵金属的重要性,因为它们具有工业用途和潜在的环境影响 (罗哈斯、奥杰达和帕冯,2007).

安全和危害

Information regarding the safety and hazards of this compound is not available in the sources I found.

未来方向

The future directions or applications of this compound are not mentioned in the available sources.

属性

IUPAC Name |

nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJLWYKBARRAJM-UHFFFAOYSA-E |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H54Na9O36P3PdS9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584290 |

Source

|

| Record name | Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1973.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate | |

CAS RN |

176483-72-0 |

Source

|

| Record name | Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

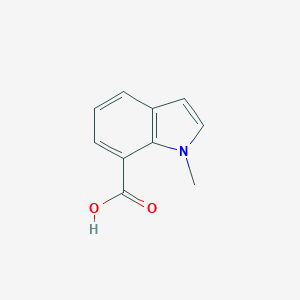

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

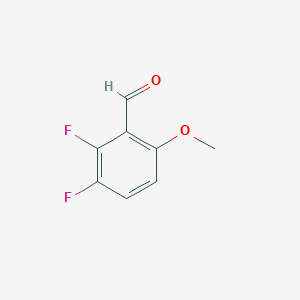

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)